5-Amino-4-phenylpentan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

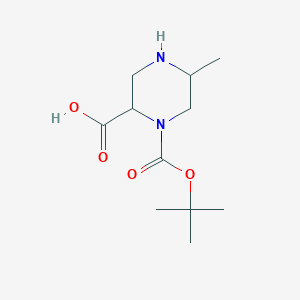

5-Amino-4-phenylpentan-2-ol is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Amino-4-phenylpentan-2-ol consists of an amino group (-NH2), a phenyl group (C6H5), and a pentan-2-ol group (C5H11O) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-4-phenylpentan-2-ol, such as its boiling point, density, and storage conditions, are not provided in the available resources .Scientific Research Applications

Synthetic Chemistry Applications

5-Amino-4-phenylpentan-2-ol serves as a precursor or intermediate in the synthesis of various compounds. For example, it is utilized in the hydrogenation processes to obtain specific stereochemical configurations, useful in developing pharmaceuticals and other bioactive molecules. The hydrogenation of certain precursors, aiming for specific cis/trans ratios, highlights its role in fine-tuning molecular structures for desired outcomes (Nevalainen & Koskinen, 2001). Furthermore, its involvement in enantioselective synthesis processes for creating 1,3-amino alcohols underlines its importance in generating compounds with specific chirality, crucial for biological activity (Jha, Kondekar, & Kumar, 2010).

Pharmacological Applications

In pharmacology, derivatives of 5-Amino-4-phenylpentan-2-ol are explored for their potential therapeutic effects. Certain pyrimidine derivatives synthesized from this compound have shown promising anti-inflammatory and analgesic activities. This indicates its utility in developing new medications to treat pain and inflammation (Sondhi, Singh, Johar, & Kumar, 2005).

Materials Science and Sensor Development

In the realm of materials science, 5-Amino-4-phenylpentan-2-ol-based compounds are utilized in creating sensitive and selective sensors. For instance, a highly water-soluble fluorescent and colorimetric pH probe was synthesized, showcasing the compound's utility in developing sensors with significant applications in biological and environmental monitoring (Diana, Caruso, Tuzi, & Panunzi, 2020).

Safety And Hazards

properties

IUPAC Name |

5-amino-4-phenylpentan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQVQEZLGDQAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CN)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-phenylpentan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)